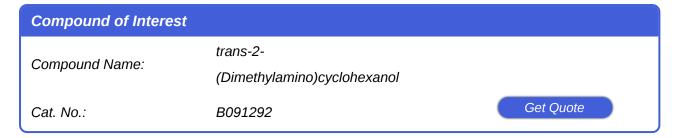


Spectroscopic and Synthetic Profile of trans-2-(Dimethylamino)cyclohexanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **trans-2-(Dimethylamino)cyclohexanol**. Due to the limited availability of public experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally similar molecules. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **trans-2-(Dimethylamino)cyclohexanol**. These predictions are derived from spectral data of analogous compounds, including cis-2-(dimethylamino)cyclohexanol, trans-2-aminocyclohexanol, and other substituted cyclohexanols.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 3.30 - 3.50	m	1H	H-1 (CH-OH)	The trans configuration typically results in a multiplet with large axial-axial and smaller axial-equatorial coupling constants.
~ 2.30 - 2.50	m	1H	H-2 (CH-N)	
~ 2.25	S	6H	N(CH3)2	A sharp singlet is expected for the two equivalent methyl groups.
~ 1.90 - 2.10	m	2H	Cyclohexyl CH2	
~ 1.60 - 1.80	m	2H	Cyclohexyl CH2	_
~ 1.10 - 1.40	m	4H	Cyclohexyl CH2	_
Variable	br s	1H	ОН	Chemical shift is dependent on concentration and temperature[1].

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)



Chemical Shift (δ) ppm	Assignment	Notes
~ 75.0	C-1 (CH-OH)	
~ 65.0	C-2 (CH-N)	_
~ 42.0	N(CH ₃) ₂	_
~ 34.0	Cyclohexyl CH ₂	_
~ 28.0	Cyclohexyl CH ₂	_
~ 25.0	Cyclohexyl CH ₂	_
~ 24.0	Cyclohexyl CH2	_

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (alcohol)
2935, 2860	Strong	C-H stretch (aliphatic)
1450	Medium	C-H bend (CH ₂)
1100 - 1050	Strong	C-O stretch (secondary alcohol)
1200 - 1020	Medium	C-N stretch (amine)

Table 4: Predicted Mass Spectrometry (MS) Data



m/z	Relative Intensity	Assignment	Notes
143	Low	[M] ⁺	Molecular ion peak.
125	Medium	[M - H ₂ O]+	Loss of water from the molecular ion.
71	High	[C4H9N]+	Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for amines[2][3].
58	Very High	[C₃H ₈ N] ⁺	Base peak, resulting from cleavage of the C1-C2 bond.

Experimental Protocols

A plausible and efficient synthetic route to obtain racemic trans-2-

(Dimethylamino)cyclohexanol is outlined below. This protocol is adapted from established methods for the synthesis of related trans-2-aminocyclohexanol derivatives[4]. The process involves two main stages: the synthesis of the precursor trans-2-aminocyclohexanol, followed by N,N-dimethylation.

Synthesis of trans-2-Aminocyclohexanol

This procedure is based on the aminolysis of cyclohexene oxide.

- Materials: Cyclohexene oxide, aqueous ammonia (28-30%), autoclave reactor.
- Procedure:
 - Charge a high-pressure autoclave reactor with cyclohexene oxide and an excess of aqueous ammonia (at least 10 equivalents to one equivalent of cyclohexene oxide)[4].
 - Seal the reactor and heat the mixture to 100-120 °C.



- Maintain the reaction at this temperature for 12-24 hours with constant stirring.
- After cooling the reactor to room temperature, carefully vent any excess pressure.
- Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
- The resulting crude product, primarily racemic trans-2-aminocyclohexanol, can be purified by vacuum distillation.

N,N-Dimethylation of trans-2-Aminocyclohexanol (Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary amines.

- Materials:trans-2-aminocyclohexanol, formic acid (98-100%), formaldehyde (37% in H₂O), sodium bicarbonate, diethyl ether, anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask, dissolve the synthesized trans-2-aminocyclohexanol in an excess of formic acid.
 - Cool the mixture in an ice bath and slowly add an excess of aqueous formaldehyde solution while stirring.
 - After the addition is complete, heat the reaction mixture to reflux (around 100 °C) for 8-12 hours until the evolution of CO₂ ceases.
 - Cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
 - Extract the aqueous layer multiple times with diethyl ether.
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-2-(Dimethylamino)cyclohexanol.



• The final product can be further purified by vacuum distillation or column chromatography.

Visualized Experimental Workflow

The following diagrams illustrate the key stages of the synthesis process.

Caption: Overall synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.

Caption: Step-by-step reaction and process flow for the synthesis.

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